N-[1-[(cyclopentylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide
N-[1-[(cyclopentylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0919201
InChI:
InChI=1S/C21H24N2O2S/c1-14-9-10-16(12-15(14)2)20(24)23-19(13-18-8-5-11-26-18)21(25)22-17-6-3-4-7-17/h5,8-13,17H,3-4,6-7H2,1-2H3,(H,22,25)(H,23,24)/b19-13-
SMILES:
CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3CCCC3)C
Molecular Formula:
C21H24N2O2S
Molecular Weight:
368.5 g/mol
N-[1-[(cyclopentylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide
CAS No.:
Cat. No.: VC0919201
Molecular Formula: C21H24N2O2S
Molecular Weight: 368.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H24N2O2S |
|---|---|
| Molecular Weight | 368.5 g/mol |
| IUPAC Name | N-[(Z)-3-(cyclopentylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-3,4-dimethylbenzamide |
| Standard InChI | InChI=1S/C21H24N2O2S/c1-14-9-10-16(12-15(14)2)20(24)23-19(13-18-8-5-11-26-18)21(25)22-17-6-3-4-7-17/h5,8-13,17H,3-4,6-7H2,1-2H3,(H,22,25)(H,23,24)/b19-13- |
| Standard InChI Key | ZZWDPSXDELAVEP-UYRXBGFRSA-N |
| Isomeric SMILES | CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)NC3CCCC3)C |
| SMILES | CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3CCCC3)C |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3CCCC3)C |
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